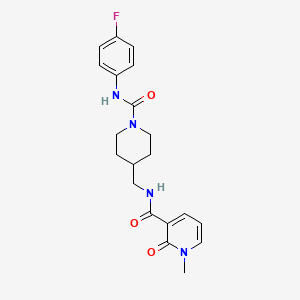

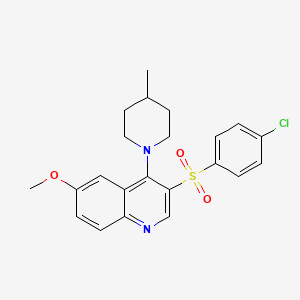

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

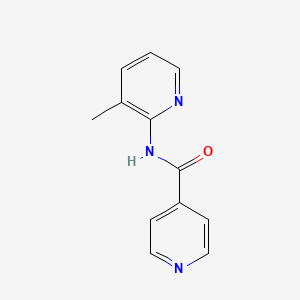

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The dihydropyridine ring is a six-membered ring with two double bonds and one nitrogen atom, which can have various effects on the reactivity and stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the carbamoyl group can participate in reactions with amines, alcohols, and other nucleophiles. The dihydropyridine ring can participate in reactions with electrophiles .Aplicaciones Científicas De Investigación

Kinase Inhibition

A derivative of the mentioned compound has been identified as a potent and selective Met kinase inhibitor. This has led to its development and testing for its efficacy in tumor stasis in certain cancer models. For instance, Schroeder et al. (2009) discovered a closely related compound showing complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This compound has progressed into phase I clinical trials due to its promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of the compound have exhibited significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. Kambappa et al. (2017) synthesized and evaluated a series of derivatives, finding that they efficiently blocked the formation of blood vessels in vivo and exhibited distinct DNA binding/cleavage patterns, hinting at their potential efficacy as anticancer agents (Kambappa et al., 2017).

Metabolism and Excretion in Humans

The metabolism and excretion of a related compound were studied by Renzulli et al. (2011), revealing insights into the pharmacokinetics of these compounds. Their study showed that the compound was primarily excreted via feces and underwent extensive metabolism, with only negligible amounts excreted unchanged. This understanding is crucial for developing drugs with optimal efficacy and minimal side effects (Renzulli et al., 2011).

Therapeutic Potential in Eating Disorders

Another derivative was evaluated in a model of binge eating in female rats, indicating its potential use in treating eating disorders. Piccoli et al. (2012) found that specific antagonism at orexin receptors, which are targeted by these compounds, could be a novel approach for treating binge eating and possibly other compulsive eating disorders (Piccoli et al., 2012).

Antimicrobial Activity

Another study by Kumar et al. (2008) found that a related compound exhibited potent in vitro and in vivo activity against Mycobacterium tuberculosis. This suggests that derivatives of N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide might be useful in developing new antimicrobial agents (Kumar et al., 2008).

Direcciones Futuras

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, improving its synthesis, and testing it in more complex biological systems .

Propiedades

IUPAC Name |

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-24-10-2-3-17(19(24)27)18(26)22-13-14-8-11-25(12-9-14)20(28)23-16-6-4-15(21)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,22,26)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDYZJRYGSBUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)

![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)

![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)

![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)